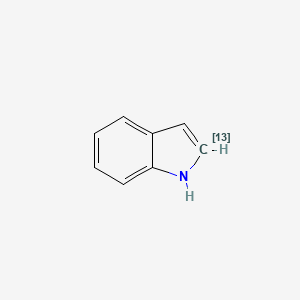
Indole-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-13C is a carbon-13 labeled derivative of indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, found in many natural products and pharmaceuticals. The carbon-13 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indole-13C typically involves the incorporation of carbon-13 labeled precursors. One common method is the use of carbon-13 dioxide as the isotope source. Ruthenium-mediated ring-closing metathesis is a key step in constructing the carbon-13 containing indole carbocycle . Another method involves the use of labeled tryptophan precursors for in vivo protein expression .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using carbon-13 labeled starting materials. The process may include steps such as electrophilic fluorination and palladium-mediated cross-coupling to introduce the labeled carbon atoms .
Analyse Chemischer Reaktionen
Types of Reactions: Indole-13C undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form compounds like indole-3-carboxaldehyde.
Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Indole-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Serves as a tracer in metabolic studies and protein labeling.
Medicine: Helps in the development of new drugs by providing insights into drug-receptor interactions.
Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of Indole-13C involves its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, metabolic pathways, and the effects of drugs at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Indole-15N: Another labeled indole derivative used in NMR studies.
Indole-3-carbinol: A naturally occurring compound with significant biological activity.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications
Uniqueness: Indole-13C is unique due to its carbon-13 labeling, which provides specific advantages in NMR spectroscopy.
Eigenschaften
Molekularformel |
C8H7N |
|---|---|
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6+1 |
InChI-Schlüssel |
SIKJAQJRHWYJAI-PTQBSOBMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=[13CH]N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















